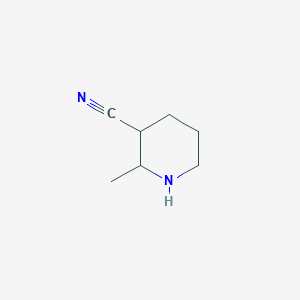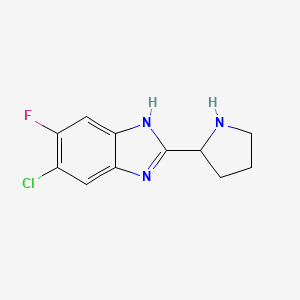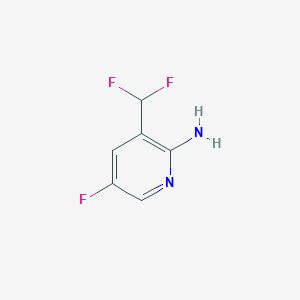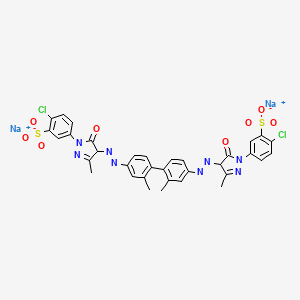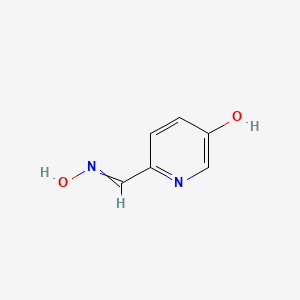
5-Hydroxypicolinaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxypicolinaldehyde oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 5-hydroxypicolinaldehyde, which is a derivative of picolinic acid. Oximes are known for their versatility in chemical reactions and their applications in various fields such as medicinal chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypicolinaldehyde oxime typically involves the reaction of 5-hydroxypicolinaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous medium under mild conditions. The general reaction scheme is as follows:
5-Hydroxypicolinaldehyde+Hydroxylamine Hydrochloride→5-Hydroxypicolinaldehyde Oxime+HCl
The reaction is often catalyzed by a base such as sodium acetate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for oximes, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypicolinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 5-Hydroxypicolinaldehyde oxime is used as a ligand in coordination chemistry.
Biology: In biological research, oximes are studied for their potential as enzyme inhibitors and their role in biochemical pathways. This compound, in particular, has been investigated for its interactions with specific enzymes .
Medicine: Oximes are known for their use as antidotes for organophosphate poisoning. While this compound is not commonly used for this purpose, its structural analogs are studied for their potential therapeutic applications .
Industry: In the industrial sector, oximes are used in the synthesis of various fine chemicals and intermediates. This compound is used in the production of certain polymers and materials with specific properties .
Mechanism of Action
The mechanism of action of 5-hydroxypicolinaldehyde oxime involves its ability to form stable complexes with metal ions. This property is utilized in catalysis and material science. The oxime group can also participate in hydrogen bonding and other interactions, which are important in its biological and medicinal applications .
Comparison with Similar Compounds
- **Pyridine-2-carboxaldehyde oxime
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
6-(hydroxyiminomethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6N2O2/c9-6-2-1-5(3-8-10)7-4-6/h1-4,9-10H |
InChI Key |
DRAVSXXCLYDZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


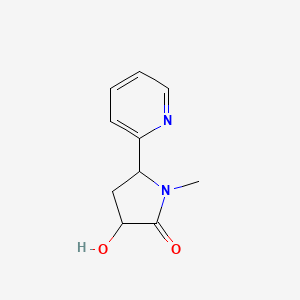
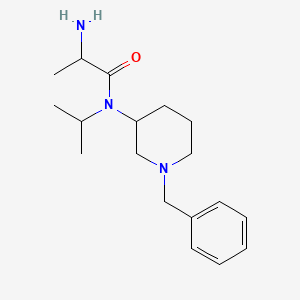
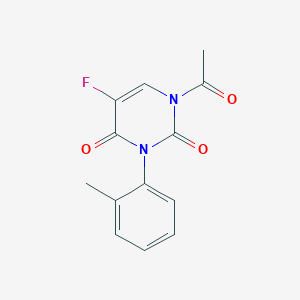
![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
